4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multistep chemical reactions, including nucleophilic substitution, cyclization, and functional group transformations. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized to explore anti-inflammatory and analgesic agents, demonstrating the diversity of synthetic strategies that can be applied to pyrimidine chemistry (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The analysis of molecular structures typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside computational methods to elucidate the arrangement of atoms within a molecule. The structure-activity relationship (SAR) studies of compounds such as piperazin-1-yl substituted heterobiaryls provide insights into how structural features affect binding affinity and biological activity, which is crucial for understanding the molecular basis of a compound's properties (Strekowski et al., 2016).
科学的研究の応用
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, aiming to explore their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of cyclooxygenase-1/2 (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory activities, suggesting potential for therapeutic application in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
Another research focused on the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Certain compounds within this series exhibited promising antiproliferative effects, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antineoplastic Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is in clinical trials for treating chronic myelogenous leukemia (CML). The study on its metabolism in CML patients identified the main metabolic pathways, providing insights into its pharmacokinetics and potential therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).
Antiemetic Agents
Research on 4-piperazinopyrimidines revealed their pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds, in particular, were highlighted for their potent antiemetic activity, suggesting their potential for clinical application as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Antiviral Agents
A series of 6-(arylthio)uracils and related derivatives were synthesized and evaluated for their antiviral activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). Some compounds showed marginal activity, contributing to the ongoing search for effective antiviral therapies (El-Emam, Massoud, El-Bendary, & El-Sayed, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-24-4-6-25(7-5-24)19-13-20(23-14-22-19)26-8-10-27(11-9-26)21(28)16-2-3-17-18(12-16)30-15-29-17/h2-3,12-14H,4-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQIZYWHACVPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。